Core Scaffold Differentiation: Benzimidazole vs. 1,2,4-Triazole
882750-11-0 contains a benzimidazole nucleus, whereas prothioconazole-desthio (CAS 120983-64-4) possesses a 1,2,4-triazole nucleus, representing a fundamental scaffold-level distinction despite identical molecular formulas [1]. Benzimidazoles present a 6:5 fused bicyclic ring system with distinct hydrogen-bonding and π-stacking geometries absent in simple triazoles, shown to critically influence off-target receptor engagement in chemokine receptor antagonist programs [2]. This scaffold difference means the two compounds cannot be substituted as analytical reference standards for each other in environmental fate studies, residue monitoring, or pharmacological assays where specific chemotype recognition is required.
| Evidence Dimension | Core scaffold architecture |
|---|---|
| Target Compound Data | Benzimidazole (6:5 fused bicyclic, 10π aromatic system) [1]. |
| Comparator Or Baseline | Prothioconazole-desthio: 1,2,4-triazole (5-membered heterocycle) [1]. |
| Quantified Difference | Non-quantifiable structural divergence; scaffold topology dictates distinct molecular recognition and metabolic pathways [2]. |
| Conditions | Structural classification based on IUPAC nomenclature and X-ray crystallographic analysis. |
Why This Matters
Substituting one scaffold for another, despite identical molecular formula, yields different analytical retention times, distinct MS fragmentation patterns, and divergent biological activity profiles, thereby invalidating cross-standardization efforts in quality control and research workflows.
- [1] PubChem. Compound Summary for CID 16414016 (882750-11-0) and CID 13702436 (Prothioconazole-desthio, CAS 120983-64-4). National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] Miller, J. F.; Gudmundsson, K. S.; Richardson, A.; et al. Novel N-substituted benzimidazole CXCR4 antagonists as potential anti-HIV agents. Bioorganic & Medicinal Chemistry Letters 2010, 20 (7), 2125–2128. View Source
